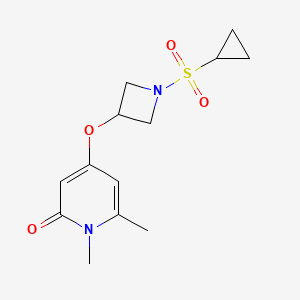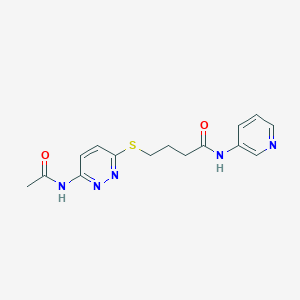
5-Bromo-4-(chloromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(chloromethyl)-1,3-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of bromine with various precursors. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone has been reported as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Similarly, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been described, showcasing the ambident nucleophilic behavior of these substrates in alkylation, acylation, and nitrosation reactions . Additionally, the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides has been used to yield trisubstituted thiazoles .
Molecular Structure Analysis
The molecular and crystal structure of thiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .
Chemical Reactions Analysis
Thiazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. The bromination of thiazole compounds can lead to specific derivatives depending on the reaction conditions and the nature of the substituents present on the thiazole ring . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site of bromination and the overall yield of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects. These compounds can be synthesized from different initial raw materials, and factors such as the source of the raw materials, quality of products, percent conversion, and costs are important considerations . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using optimized structures from DFT calculations .
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
5-Bromo-4-(chloromethyl)-1,3-thiazole serves as a critical intermediate in the synthesis of various chemical compounds. It has been utilized in the formation of highly functionalized 5-bromo-2-amino-1,3-thiazoles, which are of interest due to their potential as pharmacologically relevant compounds and inhibitors like monoacylglycerol lipase (MAGL) inhibitors (Prévost et al., 2018). Additionally, it's involved in the regioselective halogenation process, providing an efficient method for obtaining various thiazole derivatives (Yamane et al., 2004).
Synthesis of Thiazole Derivatives
The compound has been instrumental in synthesizing diverse thiazole derivatives. For instance, it's used in the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole containing a protected aldehyde group, leading to new low-molecular-weight thiazolecarbaldehydes (Sinenko et al., 2017). The derivatives have been further reacted with different nucleophiles to produce new aldehydes.
Photodynamic Therapy and Photophysical Applications
This compound has also found applications in photodynamic therapy, a treatment modality for cancer. A study focused on the synthesis and characterization of a Cd(II) complex derived from an azo ligand containing 5-bromo thiazolyl, demonstrating significant antifungal and antibacterial activities and potential in photodynamic therapy due to its singlet oxygen quantum yield (Jaber et al., 2021).
Biological Activity Studies
Apart from its role in chemical synthesis, the derivatives of this compound have been involved in studies exploring biological activities. For example, a compound was synthesized for investigating its antimicrobial properties, displaying promising results against certain bacterial and fungal strains (Karegoudar et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of sodium-glucose co-transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Related compounds have been used as chromogenic substrates in biochemical assays . These compounds can be transformed by biological mechanisms into colored compounds, indicating the presence of certain enzymes .
Result of Action
Related compounds have been used to test for the presence of certain enzymes, which cleave specific bonds to give intensely colored products .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
5-bromo-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDKVTCLZYPCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936260-42-2 |
Source


|
| Record name | 5-bromo-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)



![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)